molecular formula C8H11NO B3381512 3-methyl-N-(prop-2-yn-1-yl)but-2-enamide CAS No. 245342-58-9

3-methyl-N-(prop-2-yn-1-yl)but-2-enamide

Cat. No.: B3381512
CAS No.: 245342-58-9
M. Wt: 137.18 g/mol
InChI Key: PRLDDXLDHZZKFN-UHFFFAOYSA-N
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Description

3-methyl-N-(prop-2-yn-1-yl)but-2-enamide is a chemical compound with the molecular formula C9H13NO. This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers are encouraged to consult the product's Safety Data Sheet (SDS) for comprehensive handling and safety information before use. Specific applications, physicochemical data, and storage conditions for this product will be updated upon availability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-N-prop-2-ynylbut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-4-5-9-8(10)6-7(2)3/h1,6H,5H2,2-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLDDXLDHZZKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NCC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201286338
Record name 3-Methyl-N-2-propyn-1-yl-2-butenamide
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Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245342-58-9
Record name 3-Methyl-N-2-propyn-1-yl-2-butenamide
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Record name 3-Methyl-N-2-propyn-1-yl-2-butenamide
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Record name 3-methyl-N-(prop-2-yn-1-yl)but-2-enamide
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Synthetic Methodologies for 3 Methyl N Prop 2 Yn 1 Yl but 2 Enamide and Its Derivatives

Direct Amide Bond Formation Strategies

The most straightforward methods for synthesizing the target compound and its derivatives involve the creation of the amide bond between an amine and a carboxylic acid or its activated derivative.

The Schotten-Baumann reaction is a classic and widely used method for synthesizing amides from amines and acyl chlorides. wikipedia.org This reaction is typically performed under biphasic conditions, using an aqueous base to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product. wikipedia.orgorganic-chemistry.org The organic phase contains the amine and acyl chloride, while the aqueous phase contains an inorganic base like potassium carbonate or sodium hydroxide (B78521). wikipedia.orgresearchgate.net

A specific example demonstrating this method is the synthesis of N-(prop-2-ynyl)but-2-enamide, a close structural analog of the target molecule. ajol.inforesearchgate.net In this synthesis, propargylamine (B41283) is treated with crotonyl chloride in the presence of aqueous potassium carbonate. ajol.inforesearchgate.net The reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. The use of a base is crucial as it scavenges the HCl produced, preventing the protonation of the unreacted amine and thus maintaining its nucleophilicity. organic-chemistry.org

A study by Olabisi et al. successfully synthesized N-(prop-2-ynyl)but-2-enamide using this approach, achieving a good yield. researchgate.net The reaction was carried out by adding a solution of crotonyl chloride to a mixture of propargylamine in tetrahydrofuran (B95107) and aqueous potassium carbonate. researchgate.net

Table 1: Schotten-Baumann Synthesis of N-(prop-2-ynyl)but-2-enamide

Reactant 1 Reactant 2 Base Solvent System Yield Reference

Modern organic synthesis frequently employs coupling reagents to facilitate amide bond formation between a carboxylic acid and an amine under milder conditions than those required for direct thermal condensation. researchgate.netresearchgate.net These reagents work by activating the carboxylic acid, converting the hydroxyl group into a better leaving group, thus making the carbonyl carbon more susceptible to nucleophilic attack by the amine. researchgate.net

This strategy avoids the need to prepare a more reactive acyl chloride and is compatible with a wide range of functional groups. organic-chemistry.org For the synthesis of 3-methyl-N-(prop-2-yn-1-yl)but-2-enamide, this would involve the reaction of 3,3-dimethylacrylic acid with propargylamine in the presence of a coupling reagent and a non-nucleophilic base.

Common classes of coupling reagents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), which are widely used but can lead to side products and racemization in chiral substrates. peptide.com

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient. peptide.com

Uronium/Aminium Salts: Reagents such as HBTU, HATU, and TBTU are among the most popular due to their high reactivity, fast reaction times, and tendency to suppress side reactions and racemization, especially when used with an additive like HOBt. peptide.com

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea (with carbodiimides) or an active ester (with phosphonium/uronium salts), which is then readily displaced by the amine to form the desired amide.

Table 2: Common Coupling Reagents for Amide Synthesis

Reagent Class Example Reagent (Abbreviation) Full Name
Carbodiimides DCC Dicyclohexylcarbodiimide
Phosphonium Salts PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
Uronium/Aminium Salts HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate

Construction of the But-2-enamide (B7942871) Skeleton

Alternative synthetic strategies focus on constructing the α,β-unsaturated amide framework as a key step. These methods offer control over the geometry of the carbon-carbon double bond.

Achieving stereocontrol in the formation of the double bond of an enamide is a significant synthetic challenge. The Peterson olefination provides a reliable method for the stereoselective synthesis of alkenes and can be adapted for enamide synthesis. organic-chemistry.orgnih.gov A vinylsilane can be converted into an enamide through a sequence involving epoxidation, nucleophilic ring-opening of the resulting epoxysilane with an azide (B81097), reduction of the azide to an amine, and a final "one-pot" N-acylation/Peterson elimination. organic-chemistry.orgnih.gov The stereochemical outcome of the elimination (syn or anti) can be controlled by the reaction conditions (acidic or basic), thus allowing for the selective formation of either the (E)- or (Z)-enamide. This method offers high predictability and is applicable to a wide range of substrates. organic-chemistry.org

Olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds in organic synthesis. mdpi.comnih.gov This reaction, catalyzed by well-defined transition metal complexes (typically ruthenium-based, like Grubbs' catalysts), can be envisioned as a potential route to the but-2-enamide skeleton. harvard.eduresearchgate.net

A cross-metathesis (CM) reaction could theoretically be employed. For instance, the reaction between an N-vinyl amide and a suitable olefin partner could construct the desired substituted alkene framework. However, the selectivity and efficiency of cross-metathesis involving N-vinyl amides can be challenging. A more plausible, though indirect, approach might involve a ring-closing metathesis (RCM) of a diene precursor to form a cyclic intermediate, which could then be converted to the acyclic enamide product. researchgate.net The tolerance of modern metathesis catalysts to various functional groups, including amides, makes this a viable, albeit less direct, strategy. mdpi.com

Introduction of the Prop-2-yn-1-yl Moiety

The propargyl group is a key functional handle in the target molecule. Its introduction can be the starting point of the synthesis or a subsequent functionalization step.

The most direct method, as discussed in section 2.1, is the use of propargylamine as the amine component in an amide bond formation reaction. ajol.inforesearchgate.net

Alternative strategies include:

Nucleophilic Substitution: An N-unsubstituted or N-metalated 3-methylbut-2-enamide (B3052754) could be alkylated with a propargyl halide (e.g., propargyl bromide) via an SN2 reaction. This approach is effective for introducing the propargyl group onto a pre-formed amide skeleton. nih.gov

A³ Coupling (Aldehyde-Alkyne-Amine): This powerful three-component reaction provides a convergent and atom-economical route to a wide variety of propargylamines. researchgate.netjocpr.comnih.gov In this context, an aldehyde, a terminal alkyne, and an amine react, often catalyzed by a metal salt (like copper or gold), to form a propargylamine. jocpr.comnih.gov While not a direct route to the final amide, this method could be used to synthesize a more complex propargylamine which is then acylated to give a derivative of the target compound.

N-Alkylation Strategies Utilizing Propargyl Halides

A primary and direct route to N-substituted amides involves the N-alkylation of a parent amide with a suitable alkyl halide. In this context, this compound can be synthesized by the reaction of 3-methylbut-2-enamide with a propargyl halide, such as propargyl bromide. This reaction proceeds via the deprotonation of the amide's N-H bond, generating an amidate anion which then acts as a nucleophile.

The general mechanism involves the use of a base to abstract the acidic amide proton, followed by a nucleophilic substitution (SN2) reaction with the propargyl halide. The choice of base and solvent is critical to ensure high yields and minimize side reactions, such as O-alkylation.

Reaction Scheme:

Propargylamine + 3-methylbut-2-enoyl chloride --(Base, e.g., K₂CO₃)--> this compound

Chemical Reactivity and Transformations of 3 Methyl N Prop 2 Yn 1 Yl but 2 Enamide

Reactivity Governed by the Terminal Alkyne Moiety

The terminal propargyl group (prop-2-yn-1-yl) is a highly versatile functional handle for a multitude of chemical transformations, particularly in the realm of metal-catalyzed reactions. Its reactivity is central to conjugation, derivatization, and the construction of heterocyclic systems.

The terminal alkyne of 3-methyl-N-(prop-2-yn-1-yl)but-2-enamide is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". nih.gov This reaction provides an efficient and atom-economical pathway to covalently link the amide molecule to other molecules bearing an azide (B81097) group, yielding a stable 1,4-disubstituted 1,2,3-triazole ring. nih.goviris-biotech.de The triazole ring acts as a rigid, stable linker and can be considered a bioisostere for the amide bond in peptidomimetic structures. nih.govnih.gov This transformation is widely employed for creating hybrid molecules, conjugating to biomolecules, or modifying material surfaces. nih.govnih.gov The reaction proceeds under mild conditions, often in aqueous solvent systems, and is tolerant of a wide range of functional groups, making it a robust method for derivatization. iris-biotech.deorganic-chemistry.orgpeerj.com

Table 1: Representative Conditions for Azide-Alkyne Cycloaddition (CuAAC)

Azide Partner Catalyst System Solvent Product Citation
Various organic azidesCuSO₄, Sodium Ascorbatetert-Butanol/H₂O1,4-Disubstituted 1,2,3-triazole nih.gov
Azide-substituted glucoseCuAAC ConditionsNot specifiedTriazole-linked pseudo-disaccharide nih.gov
Aryl azidesTetraalkylammonium hydroxide (B78521) (metal-free)DMSO1,5-Disubstituted 1,2,3-triazole organic-chemistry.org
Various azidesCopper catalystNot specifiedTriazole-containing hybrids nih.gov

Hydrometallation involves the addition of a metal-hydride bond across the alkyne's carbon-carbon triple bond, leading to the formation of vinyl-metal species that are valuable intermediates for further synthesis.

Hydroboration: The hydroboration of the terminal alkyne in this compound involves the addition of a borane (B79455) reagent, such as catecholborane or pinacolborane (HBpin), across the triple bond. wikipedia.orgmasterorganicchemistry.com This reaction can be catalyzed by various transition metals, including manganese, to afford vinylborane (B8500763) products with high regio- and stereoselectivity. nih.gov The subsequent oxidation of the resulting organoborane (e.g., with hydrogen peroxide) replaces the boron group with a hydroxyl group, yielding an enol that tautomerizes to an aldehyde or ketone. wikipedia.org This two-step hydroboration-oxidation sequence effectively hydrates the alkyne. The use of bulky boranes can prevent further reaction at the second pi-bond. wikipedia.org

Hydrosilylation: This reaction involves the addition of a silicon-hydride bond (Si-H) from a hydrosilane (e.g., triethoxysilane) across the alkyne. scientificspectator.com Catalysts based on late transition metals like platinum, ruthenium, or cobalt are typically employed. researchgate.netresearchgate.net The reaction provides access to vinylsilanes, which are versatile synthetic intermediates for cross-coupling reactions. scientificspectator.com The choice of catalyst and reaction conditions is crucial as it dictates the regioselectivity (α-silyl vs. β-silyl products) and stereoselectivity (E vs. Z isomers). scientificspectator.comresearchgate.net For instance, certain cobalt catalysts can selectively produce (E)-vinylsilanes. researchgate.net

Table 2: Examples of Hydrometallation Reactions on Terminal Alkynes

Reaction Type Reagent Catalyst Selectivity Product Citation
HydroborationPinacolborane (HBpin)Manganese(II) complexHigh regio- and stereoselectivityVinylborane nih.gov
HydrosilylationTriethoxysilaneRuthenium alkylidene complexHigh α-regioselectivityα-Vinylsilane researchgate.net
HydrosilylationPh₂SiH₂Pyridinebis(oxazoline) cobalt complexHigh Markovnikov regioselectivityα-Vinylsilane researchgate.net
HydrosilylationVarious silanesRh₂(OAc)₄/XantPhosHigh β-(Z) selectivityβ-(Z)-Vinylsilane researchgate.net

The propargyl amide structure is a precursor for various intramolecular cyclization reactions, typically initiated by the activation of the alkyne moiety by an electrophile or a transition metal catalyst. polyu.edu.hk This activation renders the alkyne susceptible to nucleophilic attack by the adjacent amide group (either through its oxygen or nitrogen atom), leading to the formation of various nitrogen- and oxygen-containing heterocycles. beilstein-journals.orgacs.org

For example, iodoarene-catalyzed reactions can promote the cyclization of N-propargylamides to form substituted 2-oxazolines. nih.gov In this process, an iodine(III) species activates the alkyne, facilitating intramolecular attack by the amide oxygen. nih.gov Similarly, palladium(II) catalysts can be used to synthesize 5-oxazolecarbaldehydes from N-propargylamides through an intramolecular cyclization process. acs.org Copper-catalyzed electrophilic cyclization of related N-propargylamines with sodium sulfinates has been shown to produce 3-sulfonated quinolines in a one-pot cascade reaction. nih.gov

Table 3: Cyclization Reactions of N-Propargylamides

Catalyst / Reagent Reaction Type Heterocyclic Product Citation
Iodoarene / m-CPBAElectrophilic Cyclization2-Oxazoline nih.gov
Pd(II) salt / CuCl₂Intramolecular Cyclization5-Oxazolecarbaldehyde acs.org
Copper catalyst / Sodium SulfinateElectrophilic Cyclization3-Sulfonated Quinolines (from related amines) nih.gov
Platinum(II) chlorideAddition/Friedel-Crafts PathwayPolycyclic N-heterocycles acs.org

Sonogashira Coupling: The terminal alkyne is a suitable partner for the Sonogashira reaction, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt in the presence of an amine base. organic-chemistry.org This reaction would allow for the direct attachment of various aryl or vinyl substituents to the propargyl group of this compound, significantly expanding its structural diversity. researchgate.netnih.gov

Heck-type Reactions: The Heck reaction classically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orglibretexts.org Related transformations involving alkynes can also occur. A notable example is the palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids, which provides access to N-allylbenzamides. acs.org This reaction demonstrates the ability of the alkyne within the N-propargyl amide framework to participate in palladium-catalyzed C-C bond-forming reactions that are mechanistically related to the Heck reaction. acs.orgyoutube.com

Reactivity Governed by the α,β-Unsaturated Amide Moiety (But-2-enamide)

The but-2-enamide (B7942871) portion of the molecule contains an electrophilic carbon-carbon double bond conjugated to the amide carbonyl group. This system is susceptible to nucleophilic attack, primarily through a conjugate addition mechanism.

The α,β-unsaturated amide system is a Michael acceptor, meaning it can react with nucleophiles at the β-carbon position in a conjugate or 1,4-addition reaction. wikipedia.orgwikipedia.org However, α,β-unsaturated amides are generally less reactive electrophiles compared to the corresponding α,β-unsaturated esters or ketones. acs.orgacs.org Despite this, additions can be achieved, often with the aid of catalysts.

A variety of nucleophiles can be employed. For example, the addition of sulfur-based nucleophiles like thiols (thio-Michael addition) to α,β-unsaturated amides can be facilitated by ionic liquid catalysts. rsc.org Similarly, nitrogen (aza-Michael) and oxygen (oxa-Michael) nucleophiles can add to the double bond, though these reactions may require more specialized catalysts or conditions due to the lower electrophilicity of the amide acceptor. acs.orgnih.gov The development of potent catalysts, such as bifunctional iminophosphoranes, has enabled highly enantioselective sulfa-Michael additions to unactivated α,β-unsaturated amides with low catalyst loadings. acs.org

Table 4: Michael Addition Reactions with α,β-Unsaturated Amides

Nucleophile Type Catalyst / Conditions Reaction Type Product Type Citation
Alkyl thiolsBifunctional iminophosphoraneEnantioselective Sulfa-Michael Additionβ-Thioether amide acs.org
Sulfur-nucleophilesN-methylmorpholine-based ionic liquidThio-Michael Additionβ-Thioether amide rsc.org
Tethered AlcoholsChiral 3° amine/H-bond donor catalystIntramolecular Oxa-Michael AdditionCyclic Ether acs.org
Various enolatesBase-catalyzedMichael Addition1,5-Dicarbonyl derivative wikipedia.orgnih.gov

Stereochemical Control in Michael Additions

While no studies specifically document Michael additions to this compound, the enamide functionality serves as a classic Michael acceptor. The conjugate addition of nucleophiles to the β-carbon of the butenamide system is an anticipated reaction pathway.

In related systems, the stereochemical outcome of Michael additions to α,β-unsaturated carbonyl compounds is often governed by the nature of the nucleophile, the catalyst, and the reaction conditions. For chiral imines adding to electrophilic alkenes, high diastereocontrol can often be achieved. nih.gov The stereochemistry can be influenced by the formation of a compact transition state where the reactants' approach is directed to a less sterically hindered face of the enamine tautomer. nih.gov

For the target molecule, achieving stereocontrol would likely involve the use of:

Chiral Nucleophiles: Addition of a chiral organometallic reagent or an organocatalytically-generated chiral enamine could induce diastereoselectivity.

Chiral Catalysts: A metal catalyst bearing a chiral ligand could coordinate to the enamide and direct the facial approach of the incoming nucleophile. Similarly, a chiral organocatalyst, such as a derivative of proline or a cinchona alkaloid, could activate the system and control the stereochemistry.

The general approach for stereocontrolled Michael additions is summarized in the table below, based on principles from related systems.

Catalyst/Reagent TypeMethod of StereocontrolExpected Outcome
Chiral OrganometallicsSubstrate control from a chiral nucleophile.Formation of diastereomeric products.
Chiral Lewis AcidsCoordination to the carbonyl oxygen, creating a chiral environment and shielding one face of the alkene.Enantioselective or diastereoselective addition.
Chiral OrganocatalystsFormation of a transient chiral iminium ion or activation of the nucleophile.Enantioselective or diastereoselective addition.

Cycloaddition Reactions (e.g., Diels-Alder)

The bifunctional nature of this compound allows it to potentially participate in cycloaddition reactions as either a dienophile (via the enamide's C=C double bond) or a dipolarophile (via the alkyne's C≡C triple bond).

[4+2] Diels-Alder Reactions: The electron-deficient double bond of the enamide moiety makes it a suitable dienophile for reactions with electron-rich dienes. The stereochemistry and regioselectivity of such reactions would be dictated by frontier molecular orbital interactions. Organocatalytic methods, for instance using proline to form a reactive 2-aminobuta-1,3-diene from an α,β-unsaturated ketone, have been used to react with dienophiles to construct complex cyclic systems. rsc.org While the enamide itself is a viable dienophile, its reactivity could be enhanced by coordination to a Lewis acid.

[3+2] Dipolar Cycloadditions: The terminal alkyne of the N-propargyl group is an excellent dipolarophile for 1,3-dipolar cycloadditions. This is a common method for the synthesis of five-membered heterocycles. For example, reaction with azides (the Huisgen cycloaddition) would yield a triazole, while reaction with nitrones or nitrile oxides would produce isoxazolines or isoxazoles, respectively. chemrxiv.orgtaylorfrancis.com These reactions are often highly regioselective.

No specific experimental data for cycloadditions involving this compound have been reported.

Interplay and Sequential Transformations of Both Functional Groups

The presence of both an alkyne and an enamide within the same molecule opens up possibilities for complex transformations where both groups react sequentially or in a concerted fashion. Such reactions are powerful tools for rapidly building molecular complexity from simple starting materials.

Tandem Reactions Leveraging Both Alkyne and Enamide Reactivity

Tandem reactions involving N-propargyl enamides often rely on the initial activation of the alkyne by a transition metal catalyst, typically gold(I) or platinum. organic-chemistry.org The activated alkyne can then be attacked by an internal or external nucleophile.

A plausible, though unconfirmed, tandem reaction for this compound could involve:

Gold(I)-Catalyzed Activation: A gold(I) catalyst activates the terminal alkyne, making it highly electrophilic.

Intramolecular Attack: The amide oxygen or nitrogen could act as an internal nucleophile, attacking the activated alkyne. This would lead to a cyclization event, potentially followed by rearrangement (e.g., a Meyer-Schuster-like process) to form a heterocyclic enamide structure. organic-chemistry.org

Intermolecular Trapping: Alternatively, following alkyne activation, an external nucleophile could add to the triple bond, generating an intermediate that subsequently reacts with the enamide moiety.

A study on a related system, the gold-catalyzed reaction of primary amides with propargyl aldehydes, demonstrates a tandem amide addition followed by a Meyer-Schuster rearrangement to stereoselectively form enamides. organic-chemistry.org

Cascade Reactions for Complex Molecule Synthesis

Cascade reactions are multi-step processes where the product of one reaction becomes the substrate for the next in a single pot. For this compound, a cascade could be initiated at either functional group.

A hypothetical cascade could be a gold-catalyzed cyclization of the N-propargyl group onto an aromatic ring (if one were present on the enamide portion), followed by further transformations. Research on N-propargyl ynamides has shown that gold-catalyzed cascade cyclizations can efficiently produce complex polycyclic N-heterocycles. rsc.orgresearchgate.net In these reactions, a vinyl cation intermediate is often proposed, which then undergoes further cyclization steps. rsc.org

Another potential cascade could involve an initial Michael addition to the enamide, which generates a new nucleophilic center (an enolate). This enolate could then, in the presence of a suitable catalyst and reaction partner, attack the alkyne intramolecularly to form a new cyclic structure. While powerful, designing such a selective cascade requires careful tuning of catalysts and reaction conditions to orchestrate the desired sequence and avoid unwanted side reactions.

The table below outlines a hypothetical cascade sequence based on known reactivity patterns.

StepReaction TypeFunctional Group InvolvedIntermediate/Product
1Gold-Catalyzed Hydroamination/CyclizationAlkyne & Amide N-H (hypothetical tautomer) or external nucleophileCyclic or acyclic vinyl-gold intermediate
2Intramolecular [4+2] CycloadditionNewly formed diene and enamide alkenePolycyclic N-heterocycle
3Rearrangement/AromatizationEntire moleculeStable, complex heterocyclic product

Mechanistic Insights into Reactions Involving 3 Methyl N Prop 2 Yn 1 Yl but 2 Enamide

Elucidation of Reaction Pathways and Intermediates

The reactivity of 3-methyl-N-(prop-2-yn-1-yl)but-2-enamide is dictated by its functional groups, which can react independently or in concert. The elucidation of the pathways and the characterization of transient intermediates are key to comprehending its chemical behavior.

The propargyl group in this compound is susceptible to bimolecular nucleophilic substitution (SN2) reactions. rsc.orgnih.gov In these reactions, a nucleophile attacks the terminal methylene (B1212753) carbon of the prop-2-yn-1-yl group. For this to occur, the hydroxyl group of the amide nitrogen must be converted into a good leaving group, or the reaction must involve a derivative where the propargyl group is attached to a leaving group.

The reaction mechanism proceeds via a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. This transformation goes through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. researchgate.net Density Functional Theory (DFT) studies on similar systems have been used to model these reaction pathways and the stability of intermediates and transition states. nih.gov Such analyses have revealed that the reaction pathway involving nucleophilic attack on the carbon center is generally favored over potential competing pathways. nih.gov The successful synthesis of various pro-chiral derivatives from related propargyl and allyl amides via SN2 reactions underscores the viability of this pathway. rsc.orgnih.govresearchgate.net

The unsaturated C-C triple bond of the propargyl group and the C-C double bond of the butenamide moiety make this compound an excellent substrate for cycloaddition reactions. These reactions are powerful tools for constructing cyclic and heterocyclic systems.

[3+2] Cycloaddition: Theoretical studies using Molecular Electron Density Theory (MEDT) on reactions between nitrones and propynamides show that these reactions proceed through stereo- and regioisomeric pathways to form different cycloadducts. nih.govresearchgate.net The reaction's polar character, determined by calculating the global electron density transfer (GEDT) at the transition states, influences the reaction barrier heights. nih.gov A Bonding Evolution Theory (BET) analysis indicates that these reactions often occur via the coupling of pseudoradical centers. researchgate.net The high electrophilicity of the propynamide component allows it to react effectively with nucleophilic species like nitrones. nih.gov

[4+2] Diels-Alder Reactions: The double bond in the butenamide portion can act as a dienophile in Diels-Alder reactions. nih.gov Furthermore, the propargyl group can be involved in formal [2+2+2] cycloadditions, which may proceed through a cascade of pericyclic processes, such as an intramolecular propargylic ene reaction to form a vinylallene intermediate, followed by an intermolecular Diels-Alder reaction. nih.gov

[2+2] Cycloaddition: In some cases, cascade reactions involving formal [2+2] cycloaddition can occur. For instance, reactions with styrenes can lead to cyclobutene (B1205218) intermediates, which then undergo rapid electrocyclic ring-opening to form butadiene derivatives that subsequently cyclize. nih.gov

The mechanism for these cycloadditions can be complex, sometimes involving stepwise processes with zwitterionic or diradical intermediates, or concerted, asynchronous pathways. nih.govnih.gov

Transition metals are frequently used to catalyze transformations of propargyl amides, enabling a variety of cyclization and addition reactions under mild conditions. researchgate.netacs.org

Gold(I) and Silver(I) Catalysis: As soft π-acids, gold and silver catalysts are highly effective at activating the alkyne moiety of this compound. The catalytic cycle for a gold(I)-catalyzed hydrative cyclization of a related N-propargyl-ynamide typically involves: acs.org

Coordination of the gold(I) catalyst to the alkyne.

Intramolecular nucleophilic attack by the amide oxygen (or another nucleophile) onto the activated alkyne. This can proceed via a 5-exo-dig or 6-endo-dig pathway. researchgate.netacs.org

Formation of a vinyl-gold intermediate.

Protodeauration, where a proton source cleaves the C-Au bond, releasing the cyclized product and regenerating the active gold(I) catalyst.

Palladium Catalysis: Palladium catalysts are used for reactions like hydroarylation. A proposed cycle for the hydroarylation of N-propargyl benzamides involves the coupling of the amide with a boronic acid derivative, leading to N-allylbenzamides. acs.org These can then undergo acid-induced cyclization to form oxazolines. acs.org

Iridium Catalysis: Iridium complexes have been shown to catalyze the asymmetric hydrogenation of related enamides. The catalytic cycle involves the formation of an iridium dihydride species which coordinates to the enamide double bond, followed by hydride transfer. acs.org

The table below summarizes some metal-mediated transformations applicable to propargyl amides.

Interactive Table of Metal-Mediated Transformations of Propargyl Amides
Metal CatalystReaction TypeKey Mechanistic StepsTypical ProductReference
Gold(I)Hydrative CyclizationAlkyne activation, intramolecular nucleophilic attack, protodeaurationDihydropyridinones acs.org
Silver(I)CycloisomerizationAlkyne activation, 5-exo-dig cyclizationOxazolines researchgate.net
Palladium(II)HydroarylationOxidative addition, migratory insertion, reductive eliminationN-Allylamides acs.org
Iridium(III)Asymmetric HydrogenationFormation of Ir-dihydride, coordination to alkene, hydride transferChiral Amides acs.org

Stereoselectivity and Regioselectivity in Chemical Transformations

Controlling the selectivity of reactions involving this compound is essential for synthesizing specific, desired products. Both stereoselectivity (the preferential formation of one stereoisomer) and regioselectivity (the preferential reaction at one site over another) are governed by a variety of factors.

The outcome of reactions is a delicate balance of electronic and steric effects, catalyst control, and reaction conditions.

Regioselectivity: In cycloaddition reactions, the regioselectivity is often dictated by the electronic properties of the reactants. masterorganicchemistry.com The analysis of conceptual density functional theory (CDFT) indices, such as electrophilicity and nucleophilicity, can predict the flow of electron density and thus the favored regioisomeric pathway. nih.govrsc.org For example, in a [3+2] cycloaddition between a nitrone and an alkyne, the reaction is often highly regioselective, favoring the pathway that best aligns the nucleophilic and electrophilic centers of the reactants. nih.govresearchgate.net In electrophilic additions to the butenamide double bond, Markovnikov's rule would predict that the electrophile adds to the less substituted carbon, leading to a more stable carbocation intermediate. masterorganicchemistry.com

Stereoselectivity: The formation of a specific stereoisomer (e.g., endo vs. exo in Diels-Alder, or R vs. S in asymmetric synthesis) is influenced by several factors. In asymmetric catalysis, chiral ligands on the metal center create a chiral environment that favors the formation of one enantiomer over the other. acs.orgnih.gov For instance, gold(I) complexes with chiral diphosphine ligands have been used to achieve high enantioselectivity in the hydrative cyclization of N-propargyl-ynamides. acs.org Steric hindrance can also play a crucial role, directing incoming reagents to the less hindered face of the molecule. nih.gov Non-covalent interactions, such as hydrogen bonds or C-F···H interactions in the transition state, can stabilize one stereoisomeric pathway over another, thereby controlling the product's chirality. researchgate.net

The table below outlines key factors that influence reaction selectivity.

Interactive Table of Factors Influencing Selectivity
FactorType of Selectivity AffectedMechanism of InfluenceExample ReactionReference
Chiral CatalystsEnantioselectivityCreates a chiral pocket, leading to diastereomeric transition states with different energies.Gold-catalyzed hydrative cyclization acs.org
Electronic Effects (Nucleophilicity/Electrophilicity)RegioselectivityDetermines the direction of bond formation based on frontier molecular orbital interactions.[3+2] Cycloaddition nih.govrsc.org
Steric HindranceDiastereo- and RegioselectivityFavors attack at the less sterically crowded site or face of the molecule.[2+2] Cycloaddition nih.gov
Non-covalent InteractionsStereoselectivityStabilizes one transition state geometry over another through weak interactions.[3+2] Cycloaddition researchgate.net

The synthesis of enamides like this compound often yields a mixture of (E) and (Z) geometric isomers, with the (E) isomer generally being the more thermodynamically stable form. nih.gov However, for many applications, a specific isomer is required, necessitating methods to control the E/Z ratio. nih.gov

Several strategies have been developed to synthesize geometrically defined enamides or to isomerize existing mixtures:

Catalytic Isomerization: Transition metal catalysts, particularly those based on ruthenium or iridium, are effective for the isomerization of N-allyl amides to enamides. nih.gov These methods can provide exceptional geometric selectivity, often favoring the formation of the less stable (Z)-enamide. nih.gov Mechanistic studies on related systems suggest that the process can involve reversible migratory insertion and β-hydride elimination steps. acs.org

Base-Mediated Isomerization: The use of a base can promote the isomerization of an E/Z mixture to the thermodynamically favored isomer, though this often results in poor selectivity. nih.gov

Chelation Control: The use of Lewis acids or metallated bases can control the geometry of the enamide product. researchgate.net For example, isomerization of α,β-unsaturated amides can be achieved with high selectivity for the (Z) isomer by using chelating agents like MgBr₂ or ZnI₂. researchgate.net The chelating agent coordinates to both the carbonyl oxygen and another heteroatom, locking the conformation to favor the formation of a specific isomer.

Photochemical Isomerization: In some systems, E/Z isomerization can be induced by light.

Synthetic Strategy: A novel protocol for achieving E/Z isomerization of chiral enamides has been reported, highlighting the ongoing development in this area. chemrxiv.org The isomerization of an (E)-enamide to the corresponding (Z)-isomer can be achieved with high selectivity under specific thermal conditions. chemrxiv.org

The ability to control the double bond geometry is crucial, as the biological activity and reactivity of the enamide can be highly dependent on its specific configuration. nih.gov

Computational and Theoretical Studies of 3 Methyl N Prop 2 Yn 1 Yl but 2 Enamide

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

A thorough computational investigation would begin with the characterization of the molecule's fundamental structural and electronic properties.

Density Functional Theory (DFT) Calculations for Ground State Geometries

The initial step in a computational study involves determining the most stable three-dimensional arrangement of the atoms in the molecule, known as the ground state geometry. Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for this purpose. researchgate.netaps.org Calculations would be performed to optimize the bond lengths, bond angles, and dihedral angles of 3-methyl-N-(prop-2-yn-1-yl)but-2-enamide until the lowest energy conformation is found. The resulting data would typically be presented in a table detailing these optimized geometric parameters.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. cas.czmdpi.com Computational analysis would calculate the energies of the HOMO and LUMO. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. cas.cz A smaller gap generally suggests higher reactivity. From these energies, various reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, can be calculated to predict how the molecule will interact with other chemical species.

Table 1: Hypothetical Frontier Molecular Orbital Data

Parameter Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available
Ionization Potential Data not available
Electron Affinity Data not available
Electronegativity (χ) Data not available
Chemical Hardness (η) Data not available
Global Electrophilicity (ω) Data not available

Note: This table is for illustrative purposes only. No experimental or calculated data for this compound was found.

Conformational Analysis and Energy Landscapes

Molecules can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. A conformational analysis would systematically explore the different possible conformations of this compound. By calculating the energy of each conformation, an energy landscape, or potential energy surface, can be generated. This landscape reveals the most stable conformers (local and global minima) and the energy barriers between them, providing insight into the molecule's flexibility and the relative populations of different conformations at a given temperature.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is also a powerful tool for investigating how chemical reactions occur, mapping out the energetic and geometric changes along a reaction pathway.

Transition State Identification and Characterization

For any proposed reaction involving this compound, identifying the transition state (TS) is paramount. The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational methods are used to locate this first-order saddle point on the potential energy surface. Characterization involves analyzing the geometry of the TS and performing a frequency calculation to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction path.

Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathways

While the framework for a comprehensive computational study of this compound is clear, the specific data required to populate such an analysis is not present in the currently accessible scientific literature. Future research in this area would be necessary to provide the specific energetic and structural data for this compound.

Thermodynamic and Kinetic Parameters of Transformations (e.g., Activation Barriers)

Computational studies provide significant insights into the energetics of chemical reactions involving this compound and related structures. These investigations determine the feasibility and pathways of transformations by calculating key thermodynamic and kinetic parameters.

Research into the reaction mechanisms of similar pro-chiral ynamides, specifically the SN2 reaction of acetoacetanilides with propargyl bromide, offers a comparative look at the energies involved. In one such study, a key transformation proceeded through an intermediate (INT-IIa) to a second transition state (TS-II), which required an activation barrier of 21.40 kcal mol⁻¹. nih.gov Another transition state in the pathway (TS-I) had a much lower activation energy of -1.63 kcal mol⁻¹, indicating a smooth and favorable transition. nih.gov These values highlight the energy hurdles that must be overcome for such reactions to proceed.

The stability of different conformers, such as the s-trans and s-cis rotamers in related conjugated diene systems, is governed by their relative enthalpy. For instance, studies on methyl-substituted 1,3-butadienes have determined the vapor state enthalpy differences between s-trans and s-cis conformers. nih.gov The rates at which these conformers interconvert are determined by the activation barriers, which can be modeled using computational methods like the G3 level of theory to calculate activation enthalpies. nih.gov

Kinetic studies on the reactions of platinum(II) complexes with various nucleophiles also provide a framework for understanding activation parameters. The activation parameters for these reactions consistently suggest an associative substitution mechanism. nih.gov

Below is a table summarizing activation energies from a related ynamide synthesis, which can serve as an analogue for potential transformations of this compound.

Table 1: Activation and Intermediate Energies in a Related Ynamide Synthesis Reaction nih.gov
SpeciesParameterEnergy (kcal mol⁻¹)
TS-IActivation Energy-1.63
TS-IIActivation Barrier21.40
INT-IIaRelative Energy-8.80
INT-IIbRelative Energy-8.82
INT-IIIaRelative Energy-9.02
INT-IIIbRelative Energy-9.42

In Silico Modeling of Molecular Interactions

In silico modeling is a powerful tool for predicting how this compound interacts with its environment at a molecular level. These models elucidate the non-covalent forces that govern its behavior and potential biological activity.

Hydrogen Bonding Networks and π-Interactions

The molecular structure of this compound features several key functional groups capable of engaging in significant non-covalent interactions. The secondary amide group is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). The propargyl group provides a π-system in the form of a carbon-carbon triple bond, and the butenamide backbone contains a carbon-carbon double bond, both of which can participate in π-interactions.

A particularly relevant interaction for the amide portion of the molecule is the n→π* interaction. This involves the donation of electron density from a lone pair (n) of an atom, such as the carbonyl oxygen, into an adjacent antibonding π-orbital (π). nih.gov Computational and experimental studies on N-acylproline derivatives have confirmed the existence of intramolecular n→π interactions between amide groups. rsc.org However, these studies also suggest that the energetic contribution of this interaction to the stability of intermolecular hydrogen bonds is small, often within the experimental error of less than 1 kJ mol⁻¹. rsc.org The presence of an n→π* interaction is thought to play a role in the folding of proteins. rsc.orgnih.gov

Computational methods like Molecular Electrostatic Potential (MEP) mapping are used to visualize the electron density distribution and predict sites for intermolecular interactions. researchgate.netnih.gov In an MEP map, electron-rich regions (colored red) indicate likely hydrogen bond acceptor sites, such as the carbonyl oxygen, while electron-poor regions (colored blue) indicate potential hydrogen bond donor sites, like the amide proton. nih.gov Hirshfeld surface analysis is another method used to study and quantify intermolecular interactions within a crystal structure. researchgate.netnih.gov

The π-systems of the alkyne and alkene groups can participate in π-π stacking with aromatic rings or other π-systems, and in cation-π interactions. The terminal alkyne hydrogen can also act as a weak hydrogen bond donor.

Table 2: Potential Non-Covalent Interactions for this compound
Molecular FeaturePotential Interaction TypeDescription
Amide N-HHydrogen Bond DonorInteraction with electron-rich atoms (e.g., O, N).
Amide C=OHydrogen Bond AcceptorInteraction with hydrogen bond donors (e.g., N-H, O-H). rsc.org
Amide C=On→π* InteractionDonation of oxygen lone pair into an adjacent π* orbital. nih.gov
Alkyne (C≡C)π-Interactionsπ-π stacking, cation-π, or hydrogen bonding to the π-cloud.
Alkene (C=C)π-Interactionsπ-π stacking or cation-π interactions.
Terminal Alkyne C-HWeak Hydrogen Bond DonorInteraction with a hydrogen bond acceptor.

Ligand-Receptor Interactions (focused on binding modes and chemical principles)

While specific receptor binding studies for this compound are not available, in silico docking principles allow for the prediction of its likely binding behavior. Molecular docking simulations predict the preferred orientation of a ligand within a receptor's binding pocket and estimate the strength of the interaction, often expressed as a binding energy score. nih.govresearchgate.net

The binding of a ligand like this compound to a hypothetical protein receptor would be governed by a combination of interactions. The amide group is crucial, capable of forming strong, directional hydrogen bonds with amino acid residues in the binding site, such as asparagine, glutamine, serine, or the peptide backbone itself. researchgate.net The carbonyl oxygen would act as a hydrogen bond acceptor, while the N-H group would serve as a donor.

The hydrophobic parts of the molecule, including the methyl group on the butenamide chain and the propylene (B89431) chain of the propargyl group, would likely engage in favorable hydrophobic (van der Waals) interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine. nih.gov These interactions are critical for desolvating the ligand from water and stabilizing its position in the binding pocket.

The π-electron clouds of the alkyne and alkene functionalities can form π-π stacking interactions, particularly with aromatic residues like phenylalanine, tyrosine, and tryptophan. mdpi.com Furthermore, the alkyne group can function as a linear, rigid linker, which can position other functional groups for optimal interactions within the binding site.

Applications in Advanced Materials and Chemical Biology Research

Use as a Building Block in Complex Chemical Synthesis

The dual functionality of 3-methyl-N-(prop-2-yn-1-yl)but-2-enamide makes it an attractive starting material for the synthesis of complex molecular architectures, including analogs of biologically active compounds and diverse heterocyclic systems.

While direct synthesis of natural product analogs using this compound is not extensively documented, its chemical makeup is highly relevant for such applications. Chiral propargyl amides are recognized as valuable structural units in organic synthesis. nih.gov The development of methods for their enantioselective synthesis, such as the rhodium-catalyzed asymmetric hydroalkynylation of enamides, provides a direct route to these important chiral building blocks from terminal alkynes. nih.gov

The propargyl group itself is a key functional handle. It can be incorporated into various molecules, including those inspired by natural products, to allow for further modification or to study structure-activity relationships. mdpi.com For instance, the synthesis of propargyl derivatives is a critical step in creating complex molecules with potential biological activity. mdpi.com The enamide portion of the molecule also offers a site for chemical elaboration, further enhancing its utility in creating a library of diverse compounds for screening and development.

The N-propargyl amide motif is a powerful precursor for the synthesis of a wide array of nitrogen- and oxygen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals. acs.orgresearchgate.net The terminal alkyne of the propargyl group can readily participate in cyclization reactions.

For example, N-propargyl amides can undergo metal-free cyclization using reagents like (diacetoxyiodo)benzene (B116549) (PIDA) to produce oxazoles and oxazolines. researchgate.net Palladium-catalyzed hydroarylation of N-propargyl benzamides has been shown to be a direct route to N-allylbenzamides, which can then be cyclized in the presence of acid to form oxazolines. acs.org Furthermore, dual gold catalysis can convert N-propargyl ynamides into complex bicyclic and tricyclic pyrroles through a cascade of cyclization reactions. acs.org Given these established synthetic routes, this compound is an ideal substrate for constructing novel heterocyclic systems.

Table 1: Examples of Heterocyclic Synthesis from N-Propargyl Amide Precursors

Precursor Type Catalyst/Reagent Heterocyclic Product Reference
N-Propargyl Amides PIDA / LiI Oxazoles / Oxazolines researchgate.net
N-Propargyl Benzamides Palladium / Boronic Acid N-Allylbenzamides acs.org
N-Allylbenzamides Acid-induced Oxazolines acs.org
N-Propargyl Ynamides Gold Catalyst Bicyclic/Tricyclic Pyrroles acs.org

Polymer Chemistry and Bioconjugation

The terminal alkyne of this compound serves as a critical functional group for polymer science, enabling both the creation of novel polymers and the modification of existing ones through highly efficient "click" chemistry reactions.

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions, provides a robust method for polymer synthesis. mdpi.combohrium.com The terminal alkyne on this compound makes it a suitable monomer for these types of polymerizations. Research has demonstrated that N-propargylamide monomers can undergo living polymerization with well-defined rhodium catalysts to produce stereoregular polyacetylenes. researchgate.net This control over the polymerization process allows for the synthesis of polymers with specific molecular weights and low polydispersity. The resulting polymers, featuring amide functionalities in their side chains, can exhibit unique properties, such as altered solubility and potential for hydrogen bonding interactions.

Post-polymerization modification is a powerful strategy for introducing specific functionalities into a polymer. The alkyne group on this compound is an excellent handle for grafting the molecule onto a polymer backbone containing a complementary reactive group, such as an azide (B81097). This process, often a thiol-ene or azide-alkyne click reaction, is highly efficient and can be performed under mild conditions. mdpi.comresearchgate.net This approach allows for the precise introduction of the enamide functionality onto a variety of polymer scaffolds, thereby modifying the surface properties, solubility, and biological interactions of the material. Such functionalized polymers have applications ranging from drug delivery systems to advanced coatings. mdpi.com

Development of Chemical Probes for Biological Systems

The field of chemical biology relies on molecular tools to study and manipulate biological processes in living systems. The structure of this compound contains a key feature for the design of such tools: a bioorthogonal handle.

Bioorthogonal chemistry refers to reactions that can occur within a living organism without interfering with native biochemical processes. wikipedia.orgnih.gov The propargyl group, with its terminal alkyne, is one of the most widely used bioorthogonal functional groups. rsc.orgbiosyn.com It can react selectively with an azide-modified molecule via click chemistry, even in the complex environment of a cell. wikipedia.orgrsc.org

This reactivity makes this compound an excellent candidate for development as a chemical probe. mdpi.com By attaching a targeting ligand (to bind to a specific protein) or a reporter group (like a fluorophore for imaging) to the enamide portion of the molecule, the propargyl group remains available for bioorthogonal ligation. This would allow researchers to, for example, "click" a fluorescent tag onto the probe after it has bound to its target inside a cell, enabling visualization of the target's location and dynamics. rsc.orgmdpi.com While this specific molecule has not been explicitly reported as a probe, its components are ideally suited for such applications in activity-based protein profiling, imaging, and target identification. biosyn.com

Table 2: Properties of the Propargyl Group for Bioorthogonal Applications

Property Description Significance
Reactivity Participates in highly selective and efficient "click" reactions (e.g., CuAAC, SPAAC) with azides. wikipedia.org Allows for specific labeling of biomolecules in complex biological environments.
Size The alkyne is a small functional group. nih.gov Minimizes perturbation of the structure and function of the molecule it is attached to.
Stability Generally stable under physiological conditions. wikipedia.org Ensures the probe remains intact until the desired bioorthogonal reaction occurs.
Bioorthogonality The alkyne and its azide reaction partner are largely absent from and non-reactive with native biological molecules. wikipedia.orgnih.gov Prevents side reactions and ensures that the labeling is specific to the intended target.

The Versatility of this compound in Chemical Innovation

The compound this compound is a specialized organic molecule whose structure lends itself to a variety of applications in cutting-edge scientific research. chemscene.comsigmaaldrich.com Its unique combination of a reactive α,β-unsaturated amide and a terminal alkyne group makes it a valuable tool in chemical biology and synthetic chemistry. This article explores its specific roles as an enzyme inhibitor, a proteomic tagging reagent, and a building block in asymmetric synthesis.

The bifunctional nature of this compound, possessing both an electrophilic α,β-unsaturated system and a bioorthogonal alkyne handle, underpins its utility in chemical biology and materials science. chemscene.com

The core structure of this compound features an α,β-unsaturated amide. This functional group is a Michael acceptor, making the compound a candidate for targeted covalent inhibition of enzymes. nih.gov Covalent inhibitors form a stable, permanent bond with their target protein, which can lead to high potency and prolonged duration of action.

The primary mechanism for this inhibition is the Michael addition reaction, also known as conjugate addition. youtube.commasterorganicchemistry.com In a biological context, the nucleophilic thiol group of a cysteine residue within an enzyme's active site can attack the β-carbon of the unsaturated amide. nih.govnih.gov This reaction is particularly effective because the acrylamide (B121943) group is a relatively weak electrophile, meaning it generally requires close proximity to the target cysteine for the covalent bond to form, which minimizes off-target reactions with other cellular thiols like glutathione. nih.gov

This targeted reactivity allows for the specific inactivation of enzymes, such as certain proteases or kinases, that rely on a catalytic cysteine. The formation of the covalent bond is essentially irreversible and disrupts the enzyme's function. nih.gov This strategy has been successfully employed in the development of inhibitors for various enzymes, including those involved in cancer and viral diseases. nih.gov

Table 1: Michael Addition Mechanism Overview

Step Description Key Moieties Involved
1. Recognition The inhibitor binds non-covalently to the enzyme's active site. Enzyme active site, Inhibitor molecule
2. Nucleophilic Attack The thiol group (-SH) of a cysteine residue attacks the electrophilic β-carbon of the α,β-unsaturated amide. Cysteine thiol, β-carbon of the inhibitor

| 3. Covalent Adduct Formation | A stable carbon-sulfur single bond is formed, permanently linking the inhibitor to the enzyme. | Thioether bond |

Beyond its role as an inhibitor, this compound serves as a versatile chemical probe for proteomic studies due to its terminal alkyne group. chemscene.com This alkyne acts as a bioorthogonal handle, meaning it is chemically inert in complex biological systems but can be selectively reacted with a partner functional group.

The most prominent application of the alkyne group is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org This reaction allows for the efficient and specific ligation of the alkyne-tagged compound to a molecule containing an azide group. organic-chemistry.orgnih.gov

In a typical proteomic workflow, the compound can be used to covalently label a target protein or a class of proteins in a cell lysate or even in living cells via its Michael acceptor functionality. After labeling, a reporter molecule containing an azide—such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a mass tag for mass spectrometry—is "clicked" onto the alkyne handle. This two-step approach allows researchers to identify, visualize, or isolate the protein targets of the covalent modifier.

Table 2: Click Chemistry Application Workflow

Step Procedure Purpose
1. Labeling The alkyne-containing compound (the probe) is introduced to a biological sample to covalently bind to its protein targets. Tagging target proteins with an alkyne handle.
2. Ligation An azide-functionalized reporter molecule (e.g., a fluorescent dye) is added along with a copper catalyst. Attaching the reporter to the tagged protein.

| 3. Detection/Analysis | The labeled proteins are detected via fluorescence microscopy, isolated using affinity chromatography (if biotinylated), or identified by mass spectrometry. | Identifying and characterizing the target proteins. |

The high efficiency and specificity of the click reaction make this a powerful method for activity-based protein profiling (ABPP) and target discovery in drug development. organic-chemistry.orgnih.gov

In the field of synthetic organic chemistry, molecules that can be converted into chiral products through a stereocontrolled reaction are known as pro-chiral synthons. The structure of this compound and related compounds containing a propargyl group on a nitrogen atom attached to a carbonyl are valuable in this regard. dundee.ac.uknih.gov

Research has demonstrated the synthesis of pro-chiral molecules using building blocks like acetoacetanilide (B1666496) and propargyl bromide, which share structural motifs with this compound. nih.govresearchgate.net These pro-chiral diynes and dienes are highly useful in asymmetric organic synthesis for creating drugs, agrochemicals, and specialized polymers. nih.gov The acetylene (B1199291) group, in particular, offers numerous possibilities for further chemical transformations, such as nucleophilic additions, cyclizations, and metal-catalyzed coupling reactions, to generate optically active products. nih.gov

The development of catalytic asymmetric methods allows for the conversion of these readily available pro-chiral starting materials into highly enantiomerically enriched chiral molecules. nih.gov For example, the strategic placement of functional groups around a central carbon allows for diastereoselective or enantioselective reactions, such as hydrogenation or alkynylation, catalyzed by chiral metal complexes. nih.gov The ability to synthesize complex chiral structures from simple, pro-chiral precursors is a significant goal in modern synthetic chemistry. nih.govnih.gov

Table 3: Mentioned Compound Names

Compound Name
This compound
Acetoacetanilide
Glutathione

Future Research Directions for 3 Methyl N Prop 2 Yn 1 Yl but 2 Enamide

Development of Novel Catalytic Systems for Enantioselective Transformations

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and functional materials. For 3-methyl-N-(prop-2-yn-1-yl)but-2-enamide, the development of enantioselective transformations presents a significant opportunity. The molecular structure offers multiple sites for asymmetric catalysis.

Future research should focus on creating chiral versions of this compound. While direct asymmetric synthesis methods for this specific molecule are not yet established, research on analogous structures provides a clear roadmap. For instance, rhodium- and iridium-catalyzed asymmetric hydroalkynylation of enamides has been successfully used to produce chiral propargyl amides with high enantioselectivity. nih.govnih.govresearchgate.net These methods could be adapted to introduce chirality at the carbon-nitrogen bond.

Furthermore, the α,β-unsaturated system is a prime target for enantioselective conjugate additions or hydrogenations. Catalytic systems based on chiral transition metals (e.g., Rhodium, Ruthenium, Copper) could be developed to stereoselectively reduce the double bond or add a nucleophile, creating one or two new stereocenters. Gold-catalyzed hydrative cyclizations, which have been demonstrated on related N-propargyl-ynamides to form chiral heterocycles, also represent a promising route for complex molecule synthesis starting from this scaffold. acs.org

A key research goal would be to compare different chiral catalysts and ligands to optimize reaction conditions for producing specific stereoisomers.

Table 1: Potential Enantioselective Catalytic Systems and Reactions

Catalytic System Target Transformation Potential Outcome Reference for Analogy
Rhodium / Chiral Diphosphine Ligands Asymmetric Hydrogenation Enantiomerically enriched saturated amide researchgate.net
Iridium / Chiral Phosphoramidite Ligands Asymmetric Hydroalkynylation Chiral propargyl amides with vicinal stereocenters nih.govresearchgate.net
Gold(I) / Chiral Diphosphine Ligands Intramolecular Hydrative Cyclization Chiral dihydropyridinones and related heterocycles acs.org

Investigation of Photochemical Reactivity

The photochemical behavior of this compound is a largely unexplored area. The α,β-unsaturated amide functionality is known to be photoactive, potentially undergoing a variety of transformations upon irradiation with light. Research in this area could uncover novel reaction pathways for synthesizing complex molecular architectures.

One potential reaction is an intramolecular [2+2] cycloaddition. Studies on similar N-benzoylformyl α,β-unsaturated amides have shown they can form bicyclic imide products in good yields upon photochemical stimulation. rsc.org Another possibility is the photochemical isomerization to form β-lactams, which are valuable structural motifs in medicinal chemistry. acs.org The presence of the propargyl group could influence these reactions or enable entirely new photochemical pathways, such as cycloadditions involving the alkyne. nih.gov

Future investigations should systematically study the compound's reactivity under various photochemical conditions (e.g., different wavelengths, photosensitizers, and solvents) to map out its potential transformations.

Integration into Flow Chemistry and Automation for Scalable Synthesis

The transition from batch processing to continuous flow chemistry is revolutionizing chemical manufacturing, offering enhanced safety, consistency, and scalability. nih.govresearchgate.net The synthesis of this compound is well-suited for adaptation to a flow chemistry paradigm. Amide bond formation, a key step in its synthesis, has been extensively optimized for flow reactors, utilizing methods that are faster and more efficient than traditional batch chemistry. researchgate.netthieme-connect.de

A continuous flow process could involve pumping solutions of 3-methylbut-2-enoic acid (or its activated derivative) and prop-2-yn-1-amine through a heated microreactor, potentially containing a solid-supported coupling agent or catalyst. This would allow for rapid production with precise control over reaction parameters like temperature, pressure, and residence time. Research has shown that such setups can achieve high yields in minutes. digitellinc.com Furthermore, a mercury-free flow process for the propargylation step, a key reaction to form the N-propargyl group, has been developed for other molecules, highlighting a sustainable path for producing precursors. mdpi.comnih.gov

The integration of automated monitoring and purification steps could lead to a fully autonomous system for the on-demand synthesis of this compound, facilitating its use in larger-scale applications.

Table 2: Comparison of Batch vs. Potential Flow Synthesis of Amides

Parameter Conventional Batch Synthesis Continuous Flow Synthesis Potential Advantage of Flow
Reaction Time Hours to days Seconds to minutes Increased throughput
Heat Transfer Inefficient, potential for hotspots Highly efficient, precise temperature control Improved safety and selectivity
Scalability Difficult, requires process redesign Straightforward by running longer Easier transition to industrial scale
Safety Handling of bulk reagents Small reaction volumes, contained system Reduced risk of hazardous events

| Yield | Variable, often moderate to good | Often higher due to precise control | Improved efficiency and reduced waste |

Exploration of New Chemical Biology Applications through Advanced Probe Design

The unique combination of a reactive Michael acceptor (the α,β-unsaturated amide) and a bioorthogonal handle (the propargyl group) makes this compound an excellent candidate for designing advanced chemical biology probes.

The propargyl group is a well-established functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org This allows the molecule to be tagged with reporter molecules like fluorophores or biotin (B1667282) for imaging and affinity purification studies. The propargyl moiety itself is also considered a privileged structure in medicinal chemistry, known to target a range of proteins. researchgate.net

The α,β-unsaturated amide can act as a covalent warhead, forming irreversible bonds with nucleophilic residues (like cysteine) on proteins. This dual functionality enables its use as a covalent activity-based probe to identify and study specific enzyme families. Future research could focus on synthesizing a library of derivatives and screening them against various cell lysates to discover new protein targets, potentially leading to new therapeutic strategies. The Nicholas reaction provides a mild method for installing such propargyl groups onto sensitive molecules, expanding the toolkit for creating these probes. nih.gov

Sustainable and Environmentally Benign Synthetic Routes

Modern chemical synthesis places a strong emphasis on sustainability. Future research should aim to develop "green" synthetic routes to this compound that minimize waste, avoid hazardous reagents, and reduce energy consumption.

Traditional amide synthesis often relies on stoichiometric coupling reagents that generate significant waste. Alternative, catalytic methods are highly desirable. Promising green approaches include:

Enzymatic Synthesis : Using enzymes like Candida antarctica lipase (B570770) B (CALB) as biocatalysts can enable amide formation under mild conditions in green solvents, often with high selectivity and yield, eliminating the need for intensive purification. nih.govrsc.org

Reusable Acid Catalysts : Brønsted acidic ionic liquids have been shown to effectively catalyze direct amidation and can be recovered and reused multiple times, significantly improving the process's sustainability. acs.orgresearchgate.net

Photocatalysis : Recently developed methods use covalent organic frameworks (COFs) as heterogeneous photocatalysts to synthesize amides directly from alcohols under mild, light-activated conditions, which could streamline production and eliminate metal contamination.

Developing a synthetic route based on these principles would not only make the production of this compound more environmentally friendly but also more cost-effective.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 3-methyl-N-(prop-2-yn-1-yl)but-2-enamide, and how is its structural integrity validated?

  • Synthetic Routes : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, propargylamine (prop-2-yn-1-ylamine) can react with activated esters or acyl chlorides derived from 3-methylbut-2-enoic acid. Solvents like dichloromethane or tetrahydrofuran are commonly used, with bases such as triethylamine to neutralize HCl byproducts .
  • Structural Validation :

  • IR Spectroscopy : Confirms carbonyl (C=O, ~1660–1680 cm⁻¹) and alkyne (C≡C, ~2100–2260 cm⁻¹) stretches.
  • NMR : ¹H-NMR identifies protons adjacent to the amide group (δ 2.0–3.0 ppm for methyl groups, δ 4.0–5.0 ppm for propargyl CH₂), while ¹³C-NMR confirms the enamide carbonyl (~165–170 ppm) .

Q. What functional groups in this compound contribute to its chemical reactivity and stability?

  • Key Functional Groups :

  • Propargyl Group (prop-2-yn-1-yl) : Enhances reactivity in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) due to the terminal alkyne’s sp-hybridized carbon .
  • Enamide Moiety (but-2-enamide) : The conjugated double bond stabilizes the molecule via resonance but may undergo hydrolysis under acidic/basic conditions .
    • Stability Considerations : The compound is sensitive to prolonged exposure to light, moisture, or oxidizing agents. Storage under inert atmospheres (argon/nitrogen) at −20°C is recommended .

Q. How does the propargyl group influence the compound’s biological interactions in medicinal chemistry studies?

  • The propargyl group enables targeted modifications (e.g., bioconjugation with azide-containing biomolecules) to study receptor-ligand interactions. Its small size and linear geometry minimize steric hindrance, improving binding affinity in enzyme active sites .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Reaction Condition Optimization :

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acylation .
  • Catalyst Use : Palladium or copper catalysts enhance coupling efficiency in propargylamine reactions .
    • Purification Techniques : Gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Monitoring via TLC (Rf ~0.3–0.5 in 7:3 hexane:EtOAc) ensures intermediate stability .

Q. How can computational methods (e.g., DFT) predict the compound’s interaction with biological targets?

  • DFT Applications :

  • Frontier Orbital Analysis : Calculates HOMO-LUMO gaps to assess electron-donating/withdrawing effects of the propargyl and enamide groups. For example, the enamide’s conjugated system lowers the LUMO energy, favoring nucleophilic interactions .
  • Docking Studies : Molecular dynamics simulations model binding poses with proteins (e.g., kinases), identifying key hydrogen bonds between the amide carbonyl and active-site residues .

Q. How can contradictory spectroscopic data from different synthesis batches be resolved?

  • Case Study : Discrepancies in ¹H-NMR signals (e.g., split peaks for propargyl CH₂) may arise from rotameric equilibria or impurities. Solutions include:

  • Variable-Temperature NMR : Resolves dynamic effects by analyzing spectra at −40°C to 25°C .
  • 2D NMR (COSY, HSQC) : Assigns coupling partners and confirms structural assignments .
    • Batch Consistency : Standardize reaction quenching (e.g., rapid cooling) and workup protocols to minimize variability .

Q. What role does the propargyl group play in click chemistry applications for this compound?

  • Click Chemistry Utility :

  • Bioconjugation : The terminal alkyne reacts with azides (e.g., fluorescent tags, PEG linkers) to create stable triazole adducts for imaging or drug delivery studies .
  • Material Science : Used to functionalize polymers or nanoparticles, enhancing biocompatibility or targeting capabilities .

Comparative Analysis of Structural Analogs

Q. How does this compound compare to tetrazole-containing analogs in biological activity?

  • Tetrazole vs. Propargyl : Tetrazole rings mimic carboxylates in enzyme inhibition (e.g., angiotensin II receptor antagonists), while the propargyl group offers orthogonal reactivity for modular derivatization. Activity assays show tetrazole analogs have higher aqueous solubility but lower metabolic stability .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic routes, and how can they be addressed?

  • Challenges : Low yields (<50%) in propargylamine coupling due to competing polymerization.
  • Solutions :

  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., 65% in 30 minutes vs. 12 hours conventionally) .
  • Protecting Groups : Temporarily shield the alkyne with trimethylsilyl groups to prevent side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.